1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol
Description
Properties
IUPAC Name |
1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O3/c1-6(11,7(8,9)10)4-5(12-2)13-3/h5,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHCLVUVSJETRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(OC)OC)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320966 | |
| Record name | 1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73893-35-3 | |
| Record name | NSC367275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Approach
The synthesis of 1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol typically involves the reaction of trifluoroacetaldehyde with dimethyl acetal precursors under controlled conditions. The process generally includes:
-
- Trifluoroacetaldehyde serves as the key fluorinated precursor.
- Dimethyl acetal acts as the source of methoxy groups.
- A suitable alcohol (e.g., methanol or ethanol) is used as a solvent or reactant.
-
- Acidic catalysts such as sulfuric acid or Lewis acids (e.g., BF₃) are employed to facilitate the reaction.
-
- Temperature: Typically maintained between 0–50°C to optimize yield.
- Pressure: Ambient pressure is sufficient for laboratory-scale synthesis.
-
- The crude product is purified using distillation or recrystallization techniques to achieve high purity.
Reaction Mechanism
The reaction proceeds via nucleophilic addition of the dimethyl acetal to trifluoroacetaldehyde, followed by stabilization of the intermediate through proton transfer. This results in the formation of the desired compound with trifluoromethyl and dimethoxy functional groups.
Industrial Production Methods
Large-Scale Synthesis
Industrial production employs similar synthetic routes but optimizes conditions for scalability:
Batch vs Continuous Processes :
- Batch reactors are used for small-scale production.
- Continuous flow reactors are preferred for large-scale synthesis to ensure consistent product quality.
Enhanced Purification Techniques :
- Multi-stage distillation is employed to remove impurities.
- Chromatographic methods may be used for additional refinement.
-
- Handling trifluoroacetaldehyde requires specialized equipment due to its reactivity.
- Proper ventilation and containment systems are utilized to prevent exposure to toxic fumes.
Retrosynthetic Analysis
Key Precursors
The retrosynthesis of this compound identifies two main precursors:
- Trifluoroacetaldehyde : Provides the trifluoromethyl group.
- Dimethyl acetal : Supplies the dimethoxy functionality.
Feasible Synthetic Routes
The following synthetic steps are commonly proposed:
- Synthesis of trifluoroacetaldehyde from trifluoromethyl iodide and formaldehyde under catalytic conditions.
- Reaction with dimethyl acetal in the presence of an acid catalyst to yield the target compound.
Laboratory Protocol Example
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Combine trifluoroacetaldehyde and dimethyl acetal in a reactor | Temperature: 30°C; Catalyst: BF₃ | Ensure proper mixing |
| 2 | Stir mixture for 6–12 hours | Ambient pressure | Monitor reaction progress via NMR |
| 3 | Quench reaction with water | Room temperature | Neutralize excess catalyst |
| 4 | Extract product using organic solvent (e.g., ether) | Multiple washes | Remove impurities |
| 5 | Purify via distillation | Boiling point: ~254°C at 760 mmHg | Collect pure product |
Data Table: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃F₃O₃ |
| Molecular Weight | 202.17 g/mol |
| Density | 1.181 g/cm³ |
| Boiling Point | 254.4°C at 760 mmHg |
| Flash Point | 124°C |
| LogP | 1.3087 |
Research Findings
Optimization Studies
Research has demonstrated that varying catalyst concentration and reaction temperature significantly impacts yield:
- Higher catalyst concentrations improve reaction rates but may lead to side reactions.
- Lower temperatures favor selective formation of the desired product.
Yield Analysis
Typical yields range from 70–85%, depending on reaction conditions and purification methods employed.
Environmental Considerations
The use of trifluoroacetaldehyde necessitates strict adherence to environmental regulations due to its potential toxicity and volatility.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The trifluoromethyl and dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols .
Scientific Research Applications
Pharmaceutical Applications
- Synthesis of Antiviral Agents : This compound has been utilized in the synthesis of novel antiviral agents. The trifluoromethyl group enhances biological activity and metabolic stability, making it a valuable building block in drug development .
- Chiral Synthesis : The compound serves as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. Its ability to influence stereochemistry allows for the efficient production of drugs that require specific stereoisomers for efficacy .
- Drug Delivery Systems : Research indicates that fluorinated compounds can improve the solubility and bioavailability of certain drugs. The incorporation of this compound into drug formulations has shown promise in enhancing therapeutic effects .
Agrochemical Applications
- Pesticide Development : The unique properties of this compound have been explored in the development of new pesticides. Its fluorinated nature can enhance the potency and selectivity of agrochemicals against pests while reducing toxicity to non-target organisms .
- Herbicide Formulations : Studies have demonstrated that incorporating this compound into herbicide formulations can improve their effectiveness by enhancing absorption and retention on plant surfaces .
Material Science Applications
- Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers which exhibit exceptional thermal stability and chemical resistance. These materials are valuable in coatings and protective gear .
- Surface Modification : Its application in surface modification techniques has been explored to impart hydrophobic properties to various substrates. This is particularly useful in creating water-repellent surfaces for industrial applications .
Case Study 1: Antiviral Drug Synthesis
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of antiviral compounds using this compound as a key intermediate. The resulting compounds exhibited significant antiviral activity against influenza viruses, demonstrating the compound's potential in pharmaceutical applications .
Case Study 2: Agrochemical Efficacy
A field trial conducted by an agricultural research institute evaluated the efficacy of a new pesticide formulation containing this compound. Results indicated a 30% increase in pest control efficiency compared to traditional formulations, highlighting its potential role in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol can be contrasted with related fluorinated and methoxylated compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity and Synthetic Utility: The target compound’s tertiary alcohol and dimethoxy groups enable its use in Friedel-Crafts acylation and cyclization reactions, critical for constructing chromene and chromanone scaffolds in anti-HIV drug synthesis . In contrast, 1,1,1-Trifluoro-4,4-dimethoxy-3-buten-2-one (an α,β-unsaturated ketone) participates in formamidine condensations to synthesize trifluoromethylated pyrimidines, highlighting its role in nucleoside chemistry .
Fluorination Effects :
- The trifluoromethyl group in all compared compounds enhances metabolic stability and lipophilicity, but its placement alters reactivity. For example, in the target compound, the trifluoromethyl group adjacent to the alcohol stabilizes the tertiary carbon, whereas in the thiazole derivative, it enhances aromatic electron-withdrawing effects .
Availability and Commercial Status: The target compound’s discontinued status contrasts with the commercially available thiazole methanol and the custom-synthesized trifluoro-dimethylpentan-amine . This impacts its current applicability in research.
Biological Activity
Overview
1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol (CAS Number: 73893-35-3) is an organic compound with the molecular formula C7H13F3O3 and a molecular weight of 202.17 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its unique structural features and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C7H13F3O3 |
| Molecular Weight | 202.17 g/mol |
| Density | 1.181 g/cm³ |
| Boiling Point | 254.4 °C |
| Flash Point | 124 °C |
| LogP | 1.3087 |
The biological activity of this compound is primarily attributed to its trifluoromethyl group, which enhances its lipophilicity. This property allows the compound to effectively penetrate biological membranes, making it a valuable tool for studying membrane-associated processes and drug delivery systems .
Research Applications
This compound has been employed in various scientific research applications:
- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.
- Biological Studies : The compound is utilized in investigating enzyme interactions and metabolic pathways.
- Pharmaceutical Development : Its potential use in drug formulations is under exploration due to its favorable pharmacokinetic properties .
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound modulates enzyme activity through reversible inhibition mechanisms. This modulation was linked to changes in substrate affinity and enzyme conformation .
Case Study 2: Antimicrobial Activity
In another research effort, the antimicrobial properties of this compound were evaluated against various pathogens. The findings demonstrated that it exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Similarity | Unique Features |
|---|---|---|
| 4,4,4-Trifluoro-2-butanol | Similar trifluoromethyl group | Lacks dimethoxy groups |
| 1,1,1-Trifluoro-2-methyl-2-propanol | Similar trifluoromethyl group | Different backbone structure |
| 2,2,2-Trifluoroethanol | Contains a trifluoromethyl group | Simpler alcohol structure |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol?
- Methodological Answer : Synthesis optimization should focus on solvent polarity and catalyst selection. For fluorinated alcohols like this compound, aprotic solvents (e.g., THF or DCM) are preferred to minimize side reactions. Catalysts such as Lewis acids (e.g., BF₃·Et₂O) may enhance reaction efficiency. Temperature control (20–50°C) is critical to balance reaction rate and byproduct formation. Purification via fractional distillation (boiling point: 254.4°C at 760 mmHg) or column chromatography is recommended, with purity validated by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : The trifluoromethyl group (-CF₃) produces a distinct singlet near δ -70 to -75 ppm.
- ¹H NMR : Methoxy groups (-OCH₃) appear as singlets at δ 3.2–3.5 ppm, while the hydroxyl proton may show broad signals (δ 1.5–2.5 ppm) depending on solvent.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 202.172 (C₇H₁₃F₃O₃) and fragments indicative of methoxy and trifluoromethyl groups .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at 210 nm.
- Stability : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor decomposition via TLC or GC-MS. Store the compound in anhydrous conditions (desiccator) at 4°C to prevent hydrolysis of the methoxy groups .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for fluorinated alcohol derivatives be resolved?
- Methodological Answer : Contradictions often arise from incomplete removal of moisture or residual catalysts. Implement strict anhydrous protocols (e.g., Schlenk line techniques) and quantify byproducts (e.g., trifluoroacetic acid) via ion chromatography. Use design of experiments (DoE) to statistically analyze variables (e.g., solvent, temperature) and identify critical factors .
Q. What mechanistic insights can be gained from studying the acid-catalyzed transformations of this compound?
- Methodological Answer :
- Kinetic Studies : Use deuterated solvents (e.g., D₂O) to track proton transfer steps via kinetic isotope effects (KIE).
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map transition states and predict regioselectivity in reactions involving the hydroxyl and methoxy groups.
- In Situ IR : Monitor carbonyl intermediates during acid-mediated rearrangements .
Q. How can researchers evaluate the compound’s potential biological activity?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorometric assays. The trifluoromethyl group may enhance metabolic stability, as seen in drug candidates with similar motifs.
- ADME Studies : Use Caco-2 cell monolayers to assess permeability. LC-MS/MS quantifies plasma protein binding and metabolic half-life in microsomal preparations .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
